
(2-Carboxyethyl)triphenylphosphonium chloride
Vue d'ensemble
Description
(2-Carboxyethyl)triphenylphosphonium chloride is an organic compound with the molecular formula C21H20ClO2P. It is a phosphonium ylide reagent commonly used in organic synthesis, particularly in Wittig olefination reactions to introduce carboxylic acid groups . The compound appears as white to pale cream crystals or powder and has a melting point of 195-202°C .
Mécanisme D'action
Target of Action
It’s known that this compound is used in organic synthesis .
Mode of Action
(2-Carboxyethyl)triphenylphosphonium chloride is used as an acylating agent in organic synthesis . It participates in reactions such as acylation, the Gofun reaction, and the synthesis of nigaral . It can also be used in the synthesis of organometallic compounds and transition metal complexes .
Biochemical Pathways
It’s known that this compound is used in organic synthesis , which suggests that it may be involved in various biochemical pathways depending on the specific reactions it’s used in.
Pharmacokinetics
It’s known that this compound is soluble in dimethyl sulfoxide and methanol , which may influence its bioavailability.
Result of Action
As a reagent in organic synthesis , its effects would largely depend on the specific reactions it’s used in.
Analyse Biochimique
Biochemical Properties
It is known to be a phosphonium ylide reagent, which suggests that it may interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is known to be a reagent for Wittig olefinations, suggesting that it may exert its effects at the molecular level through this mechanism . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.
Méthodes De Préparation
(2-Carboxyethyl)triphenylphosphonium chloride is typically synthesized through the reaction of triphenylphosphine with ethyl chloroacetate, followed by hydrolysis of the ester group to yield the carboxylic acid . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The general synthetic route is as follows:
-
Reaction of Triphenylphosphine with Ethyl Chloroacetate
Reagents: Triphenylphosphine, Ethyl Chloroacetate
Conditions: Inert atmosphere (e.g., nitrogen), solvent (e.g., dichloromethane)
Product: Ethyl (triphenylphosphonio)acetate chloride
-
Hydrolysis of Ethyl (triphenylphosphonio)acetate chloride
Reagents: Water, Acid (e.g., hydrochloric acid)
Conditions: Aqueous medium
Product: this compound
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
(2-Carboxyethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
-
Wittig Olefination: : This compound is used as a phosphonium ylide reagent in Wittig reactions to form alkenes by reacting with aldehydes or ketones. The reaction typically involves the following steps:
Reagents: Aldehyde or Ketone, Base (e.g., sodium hydride)
Conditions: Solvent (e.g., tetrahydrofuran), Room temperature
Major Products: Alkenes with a carboxylic acid group
-
Substitution Reactions: : The chloride ion in this compound can be substituted by other nucleophiles, such as bromide or iodide, under appropriate conditions .
-
Oxidation and Reduction: : While specific oxidation and reduction reactions involving this compound are less common, it can participate in redox reactions depending on the reagents and conditions used .
Applications De Recherche Scientifique
(2-Carboxyethyl)triphenylphosphonium chloride has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of alkenes through Wittig reactions.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including intermediates for pharmaceuticals.
Material Science: It is employed in the preparation of functionalized materials and polymers with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of probes for biological imaging.
Comparaison Avec Des Composés Similaires
(2-Carboxyethyl)triphenylphosphonium chloride can be compared with other phosphonium ylides, such as:
(3-Carboxypropyl)triphenylphosphonium chloride: Similar in structure but with an additional methylene group in the carboxyalkyl chain.
(4-Carboxybutyl)triphenylphosphonium chloride: Contains a longer carboxyalkyl chain, which may affect its reactivity and solubility.
(2-Carboxyethyl)triphenylphosphonium bromide: Similar structure but with a bromide ion instead of chloride, which can influence its reactivity in substitution reactions.
Propriétés
Numéro CAS |
36626-29-6 |
|---|---|
Formule moléculaire |
C21H21ClO2P+ |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
2-carboxyethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/p+1 |
Clé InChI |
GALLWJZTZYJVSL-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Key on ui other cas no. |
36626-29-6 |
Pictogrammes |
Irritant |
Synonymes |
(2-Carboxy-ethyl)-triphenyl-phosphonium Chloride; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

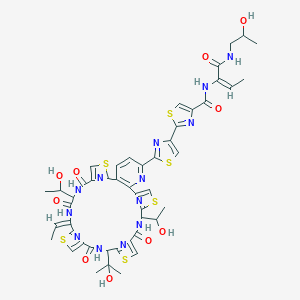

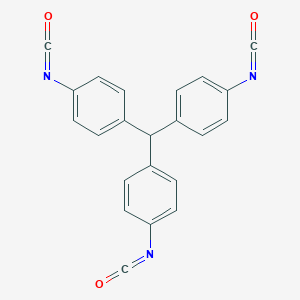





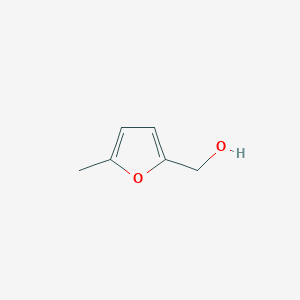
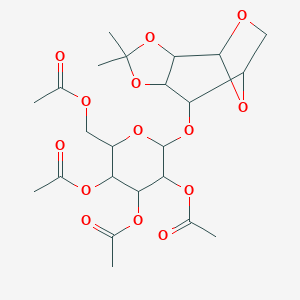
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)

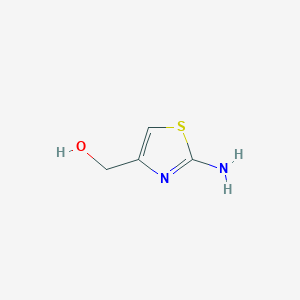
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
